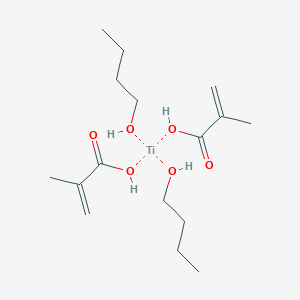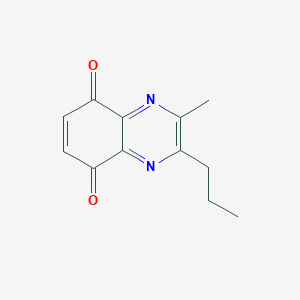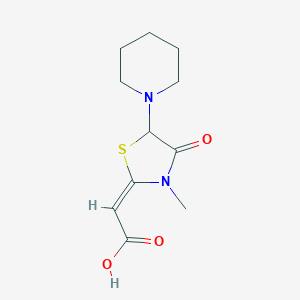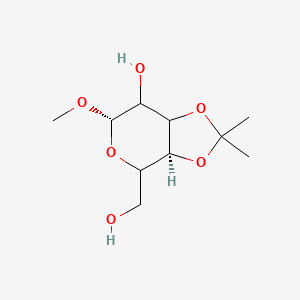![molecular formula C8H12IN3O4S B13813948 2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid is a compound that features a guanidine group attached to a phenyl ring, which is further iodinated with the radioactive isotope iodine-131. This compound is often used in radiopharmaceutical applications due to its radioactive properties, making it valuable in diagnostic and therapeutic procedures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid typically involves the iodination of a phenylmethylguanidine precursor with iodine-131. The reaction conditions must be carefully controlled to ensure the correct incorporation of the radioactive iodine isotope. The process often involves the use of oxidizing agents to facilitate the iodination reaction.
Industrial Production Methods
Industrial production of this compound requires stringent safety protocols due to the radioactive nature of iodine-131. The production process involves the synthesis of the non-radioactive precursor, followed by the introduction of iodine-131 in a controlled environment. The final product is then purified and formulated for use in medical applications.
化学反応の分析
Types of Reactions
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can be performed to modify the iodine-131 isotope or other functional groups within the molecule.
Substitution: The guanidine group or the iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Used for iodination and oxidation reactions.
Reducing Agents: Employed in reduction reactions to alter the oxidation state of the compound.
Substitution Reagents: Various nucleophiles and electrophiles can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iodinated phenyl derivatives, while substitution reactions can yield a variety of guanidine derivatives.
科学的研究の応用
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid has several scientific research applications:
Chemistry: Used as a radiolabeling agent in various chemical reactions to track molecular transformations.
Biology: Employed in biological studies to trace the movement and interaction of molecules within biological systems.
Medicine: Utilized in diagnostic imaging and therapeutic treatments for conditions such as neuroblastoma and pheochromocytoma. The radioactive iodine-131 allows for precise imaging and targeted radiotherapy.
Industry: Applied in the development of new radiopharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of 2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid involves the radioactive decay of iodine-131, which emits beta particles and gamma rays. These emissions can be detected using imaging equipment, allowing for the visualization of biological processes. The compound targets specific molecular pathways, such as those involved in neuroblastoma and pheochromocytoma, enabling targeted diagnostic and therapeutic interventions.
類似化合物との比較
Similar Compounds
Metaiodobenzylguanidine (MIBG): Another radiopharmaceutical that uses iodine-131 for diagnostic and therapeutic purposes.
Iodine-123 labeled compounds: Used for similar applications but with different radioactive properties.
Uniqueness
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid is unique due to its specific structure and the incorporation of iodine-131, which provides distinct radioactive properties. This makes it particularly useful for targeted imaging and therapy in medical applications, offering advantages over other radiopharmaceuticals in terms of specificity and effectiveness.
特性
分子式 |
C8H12IN3O4S |
|---|---|
分子量 |
377.17 g/mol |
IUPAC名 |
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i9+4; |
InChIキー |
NMHJRGCKGFRFAQ-ZKFIMABGSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[131I])CN=C(N)N.OS(=O)(=O)O |
正規SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Dipropylamino)phenyl] selenocyanate](/img/structure/B13813878.png)

![N-[4-(1-Pyrrolidinyl)butyl]acetamide](/img/structure/B13813890.png)
![7,18-Bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13813893.png)


![8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13813917.png)



![5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13813955.png)
![4-{[(1R)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13813960.png)
![2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)
![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)
